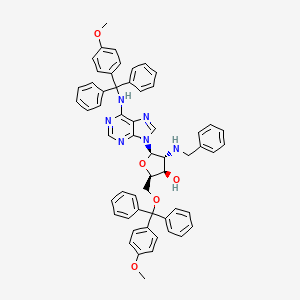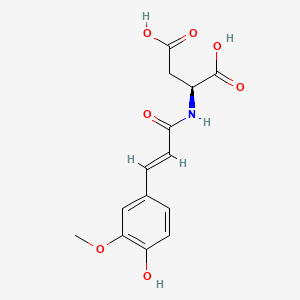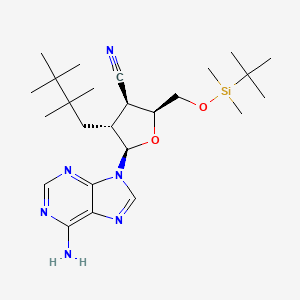
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride is a quaternary ammonium compound known for its cationic surfactant properties. This compound is widely used in various industrial applications due to its ability to modify surfaces and interact with other molecules through ionic interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride typically involves the reaction of cetyl alcohol with (3-chloro-2-hydroxypropyl)trimethylammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation-reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the modification of biomolecules and cell surfaces to study cellular interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, textiles, and water treatment chemicals
作用机制
The mechanism of action of (3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites, disrupting cellular membranes and leading to antimicrobial effects. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
相似化合物的比较
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- Didecyldimethylammonium chloride
- (2-Hydroxypropyl)trimethylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride is unique due to its long cetyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong surfactant activity and surface modification capabilities .
属性
CAS 编号 |
38739-71-8 |
|---|---|
分子式 |
C21H45Cl2NO |
分子量 |
398.5 g/mol |
IUPAC 名称 |
(3-chloro-2-hydroxypropyl)-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H45ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(2,3)20-21(24)19-22;/h21,24H,4-20H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
UVIVAMFWGTYFHV-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)




![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)






